LRRK2 Enzyme Inhibition: Meta-Positioned Phenyl Bridge Confers Target Engagement in Benzothiazole-Benzamide Series
In the CSIC benzothiazole-benzamide patent series (EP3842422A1), compounds with a meta-substituted phenyl bridge between the benzothiazole and benzamide moieties retain LRRK2 inhibitory activity, whereas the ortho-substituted analog N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 477569-72-5) shows reduced binding due to steric hindrance at the enzyme's hydrophobic pocket [1]. The 2,5-dichloro substitution pattern on the benzamide ring contributes to optimal electron density distribution for H-site interaction, a feature validated across the patent's SAR table where 2,5-dichloro derivatives consistently exhibit IC50 values in the sub-micromolar range against LRRK2 G2019S mutant kinase [1].
| Evidence Dimension | LRRK2 G2019S kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar range (inferred from 2,5-dichloro benzothiazole-benzamide series in EP3842422A1) [1] |
| Comparator Or Baseline | Ortho-substituted analog (CAS 477569-72-5): reduced potency due to steric clash; non-2,5-dichloro analogs: micromolar IC50 [1] |
| Quantified Difference | Qualitative SAR trend: meta > ortho for LRRK2 inhibition; 2,5-dichloro > other dichloro regioisomers [1] |
| Conditions | In vitro LRRK2 G2019S kinase inhibition assay, benzothiazole-benzamide compound library, CSIC patent EP3842422A1 |
Why This Matters
For research programs requiring LRRK2 inhibition, the meta-phenyl bridge and 2,5-dichloro pattern of CAS 313962-20-8 match the pharmacophore geometry shown to achieve sub-micromolar potency, unlike ortho analogs that exhibit steric penalty.
- [1] European Patent EP3842422A1. Compounds with a benzothiazole-benzamide core as LRRK2 inhibitors. Table 1: Inhibition of LRRK2 and LRRK2 G2019S by heterocyclic compounds. CSIC, 2021. View Source
